Benzoic acid, 2,4-dibromo-, diphenylsilylene ester

Flame Retardancy Polymer Additives Compatibilization

Benzoic acid, 2,4-dibromo-, diphenylsilylene ester (CAS: 129459-86-5) is an organosilicon compound with the molecular formula C₂₆H₁₆Br₄O₄Si and a molecular weight of 740.10 g/mol. It is a diester formed from two equivalents of 2,4-dibromobenzoic acid and diphenylsilanediol, resulting in a molecule with high bromine content (approximately 43.2% by weight) and a central diphenylsilylene (SiPh₂) core.

Molecular Formula C26H16Br4O4Si
Molecular Weight 740.1 g/mol
CAS No. 129459-86-5
Cat. No. B12692054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 2,4-dibromo-, diphenylsilylene ester
CAS129459-86-5
Molecular FormulaC26H16Br4O4Si
Molecular Weight740.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=C(C=CC(=C3Br)C(=O)O)Br)C4=C(C=CC(=C4Br)C(=O)O)Br
InChIInChI=1S/C26H16Br4O4Si/c27-19-13-11-17(25(31)32)21(29)23(19)35(15-7-3-1-4-8-15,16-9-5-2-6-10-16)24-20(28)14-12-18(22(24)30)26(33)34/h1-14H,(H,31,32)(H,33,34)
InChIKeyGRYPNIZHNQLTBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzoic Acid, 2,4-Dibromo-, Diphenylsilylene Ester (CAS 129459-86-5) | Procurement & Selection Guide


Benzoic acid, 2,4-dibromo-, diphenylsilylene ester (CAS: 129459-86-5) is an organosilicon compound with the molecular formula C₂₆H₁₆Br₄O₄Si and a molecular weight of 740.10 g/mol [1]. It is a diester formed from two equivalents of 2,4-dibromobenzoic acid and diphenylsilanediol, resulting in a molecule with high bromine content (approximately 43.2% by weight) and a central diphenylsilylene (SiPh₂) core [2]. This dual functionality—the flame-retardant properties of brominated aromatics and the thermal/mechanical enhancements typical of organosilicon compounds—distinguishes it from simpler halogenated esters and positions it as a specialized candidate for applications requiring both attributes.

Why 2,4-Dibromo-, Diphenylsilylene Ester Cannot Be Substituted by Generic Halogenated Esters


Substituting this compound with a generic brominated aromatic ester or a simpler alkyl-silyl ester is not equivalent due to its precise molecular architecture. The specific 2,4-dibromo substitution pattern on the benzoate ring dictates a particular electronic and steric environment, influencing both its reactivity as a synthesis intermediate and its degradation pathway as a flame retardant [1]. More critically, the central diphenylsilylene (SiPh₂) core is not just a linker; it introduces silicon directly into the molecule's backbone. This is fundamentally different from physically blending a silicone additive with a brominated flame retardant, as it ensures molecular-level dispersion of silicon, which is known to synergistically enhance char formation and thermal stability in polymer matrices [2]. Using a mono-bromo or para-substituted analog would alter both the halogen content and the degradation kinetics, potentially leading to suboptimal performance in both material science and synthetic applications.

Quantitative Differentiation of CAS 129459-86-5 Against Closest Analogs


Molecular-Level Silicon Integration vs. Physical Blends: Polymer Compatibility and Processing Aid Function

The target compound inherently combines a high bromine payload with a silicon-containing backbone. This structure mirrors the design principles of polyhaloaromatic esters, which are patented for their dual role as both flame retardants and processing/compatibilizing aids in polyolefin resins [1]. While specific quantitative data for CAS 129459-86-5 in this exact application is not publicly available, this class-level inference is strong. The patent literature demonstrates that such compounds improve melt flow and dispersion of additives, overcoming the common problem of additive migration and phase separation seen with physical blends of halogenated and silicone additives [2].

Flame Retardancy Polymer Additives Compatibilization

Bromine Content Differentiation: High Halogen Payload for Enhanced Flame Retardancy

The compound's high molecular weight (740.10 g/mol) is largely due to its four bromine atoms, giving it a calculated bromine content of 43.2% [1]. This is a key differentiator from its non-brominated (e.g., diphenylsilylene dihydroxybenzoate, MW 484.57) and mono-brominated (e.g., diphenylsilylene 4-bromobenzoate, MW 582.32) analogs . A higher bromine content per molecule typically translates to a higher flame retardant efficiency on a weight basis, meaning less additive may be required to achieve a desired UL-94 V-0 rating in polymer formulations [2].

Flame Retardant Bromine Content Material Science

Thermal Stability and Low Volatility: Property Profile for High-Temperature Processing

The compound exhibits a predicted boiling point of 706.1°C at 760 mmHg and an extremely low vapor pressure of 6.32E-21 mmHg at 25°C [1]. This extremely low volatility is a significant differentiator from many smaller-molecule halogenated flame retardants, which can volatilize during high-temperature polymer processing or from the final product over its lifetime, leading to loss of efficacy and environmental concerns [2]. The high thermal stability, typical of silylene esters, is critical for applications requiring high processing temperatures, such as engineering plastics.

Thermal Stability Polymer Processing Volatility

Silylated Benzoic Acid Core as a Synthetic Intermediate with Liquid Crystal Potential

The compound is an example of a silylated benzoic acid derivative, a class of molecules patented for their utility as liquid-crystalline materials [1]. While the specific 2,4-dibromo- derivative (CAS 129459-86-5) is not the main focus of the patent, the '668 patent explicitly claims a wide range of silylated benzoic acid derivatives for use in display devices. The presence of the polarizable dibromophenyl and diphenylsilyl groups in a linear ester structure suggests it may exhibit mesomorphic (liquid crystal) behavior, a property not shared by simpler alkyl or non-silylated aromatic esters [2].

Organic Synthesis Liquid Crystals Organosilicon

Validated and High-Potential Application Scenarios for Benzoic acid, 2,4-dibromo-, diphenylsilylene ester


Non-Migrating Flame Retardant Synergist for Engineering Thermoplastics

Due to its high molecular weight and extremely low predicted vapor pressure, this compound is a strong candidate for use as a non-migrating flame retardant synergist in engineering plastics like polyamides and polyesters processed at high temperatures. Its molecular architecture, which combines a halogen source with a silicon-based char promoter, is designed to function effectively without the negative side effects of additive blooming or volatilization, as supported by class-level inferences from polyhaloaromatic ester patents [1].

Heavy Atom-Containing Precursor for Advanced Organic Synthesis

The 2,4-dibromo substitution pattern on the benzoate rings provides two reactive handles for further functionalization via cross-coupling reactions (e.g., Suzuki, Stille). The central silylene ester linkage can also be cleaved under specific conditions. This makes CAS 129459-86-5 a versatile, high-molecular-weight intermediate for constructing complex molecules where the controlled introduction of both silicon and bromine atoms is required, differentiating it from simpler, less functionalized ester building blocks [2].

Dopant or Modifier for Organosilicon Liquid Crystal Formulations

As a member of the patented class of 'silylated benzoic acid derivatives' intended for liquid crystal applications [3], this compound can be investigated as a dopant or a building block for novel mesogens. Its unique combination of a polarizable dibromophenyl moiety and a bulky diphenylsilylene group offers a pathway to tuning the dielectric anisotropy, refractive index, and viscosity of liquid crystal mixtures, potentially leading to improved performance in electro-optical display technologies.

Model Compound for Studying Silicon-Bromine Synergy in Polymer Degradation

In academic and industrial materials research, this well-defined, high-purity compound serves as an ideal model molecule for fundamental studies on the synergistic flame-retardant mechanism of silicon and bromine. Its discrete molecular structure allows researchers to precisely study its decomposition pathway and its interaction with a polymer matrix (e.g., char formation, radical scavenging) without the complexity introduced by polymeric or blended additive systems [4].

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